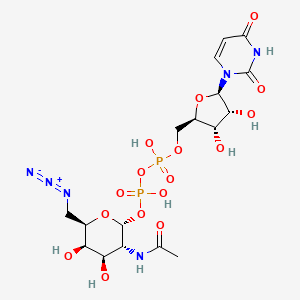

6-Azido-N-acetylgalactosamine-UDP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H26N6O16P2 |

|---|---|

Molecular Weight |

632.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-3-acetamido-6-(azidomethyl)-4,5-dihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H26N6O16P2/c1-6(24)20-10-13(28)11(26)7(4-19-22-18)37-16(10)38-41(33,34)39-40(31,32)35-5-8-12(27)14(29)15(36-8)23-3-2-9(25)21-17(23)30/h2-3,7-8,10-16,26-29H,4-5H2,1H3,(H,20,24)(H,31,32)(H,33,34)(H,21,25,30)/t7-,8-,10-,11+,12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

SVLKKCJMKWWPQY-NESSUJCYSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CN=[N+]=[N-])O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CN=[N+]=[N-])O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Azido-N-acetylgalactosamine-UDP (UDP-GalNAz)

A Core Tool for Glycobiology and Drug Discovery

This guide provides a comprehensive overview of 6-Azido-N-acetylgalactosamine-UDP (UDP-GalNAz), a pivotal chemical tool for researchers, scientists, and drug development professionals. UDP-GalNAz is a synthetic analog of the naturally occurring nucleotide sugar, Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc).[1][2] The key modification in UDP-GalNAz is the substitution of the hydroxyl group at the 6th position of the galactosamine sugar with a chemically reactive azido (B1232118) group (-N₃).[2][3] This seemingly small alteration provides a powerful bioorthogonal handle, enabling the tracking, visualization, and characterization of glycoconjugates in complex biological systems.[2][3]

Primarily, UDP-GalNAz serves as a donor substrate for various glycosyltransferases, particularly polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), which are responsible for initiating mucin-type O-linked glycosylation.[1][4] By mimicking the natural substrate, UDP-GalNAz allows for the metabolic or enzymatic incorporation of the azide-modified sugar into glycoproteins and other glycoconjugates.[3][5] The introduced azide (B81097) group can then be selectively reacted with alkyne-bearing probes via "click chemistry," a highly efficient and specific bioorthogonal reaction, for subsequent detection and analysis.[1][3][5]

This guide will delve into the synthesis of UDP-GalNAz, its physicochemical properties, detailed experimental protocols for its application, and its role in advancing our understanding of glycosylation in health and disease.

Physicochemical and Logistical Data

Quantitative data for UDP-GalNAz is crucial for experimental design and execution. The following table summarizes key physicochemical properties and logistical information for this compound.

| Property | Value | Source |

| Molecular Formula (Free Acid) | C₁₇H₂₆N₆O₁₇P₂ | [6][7] |

| Molecular Weight (Free Acid) | 648.37 g/mol | [6][7] |

| Molecular Weight (Disodium Salt) | 692.3 g/mol | [8] |

| Purity (HPLC) | ≥ 95% | [6][7] |

| Appearance | Colorless to white solid | [6][7] |

| Solubility | Water, aqueous buffers (pH 7-7.5) | [6][7] |

| Spectroscopic Properties (λmax) | 262 nm | [6][7] |

| Storage Conditions | -20°C | [6][7][9] |

| Shipping Conditions | Ambient temperature | [6][7] |

Synthesis of UDP-GalNAz

A highly efficient method for the synthesis of UDP-GalNAc and its analogs, such as UDP-GalNAz, is a two-step enzymatic process.[1][10] This method offers high yields and avoids the need for complex protection group chemistry often associated with traditional chemical synthesis.

Experimental Protocol: Two-Step Enzymatic Synthesis

This protocol is adapted from the method described by Bourgeaux et al. (2005) for the synthesis of UDP-GalNAc, which is also applicable to the synthesis of UDP-GalNAz using the corresponding azido-sugar precursor.[1][10]

Enzymes:

-

Recombinant human GalNAc kinase (GK2)

-

Recombinant human UDP-GalNAc pyrophosphorylase (AGX1)

Materials:

-

N-azidoacetylgalactosamine (GalNAz)

-

Uridine triphosphate (UTP)

-

Adenosine triphosphate (ATP)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Escherichia coli expression system for recombinant enzymes

-

Purification columns (e.g., anion exchange chromatography)

Procedure:

-

Enzyme Preparation: Express and purify recombinant human GK2 and AGX1 from E. coli cultures. A one-step purification from 1L cultures is typically sufficient.[1][10]

-

Kinase Reaction (Step 1):

-

In a suitable reaction vessel, combine GalNAz, ATP, and purified GK2 in the reaction buffer.

-

Incubate the reaction mixture to allow for the phosphorylation of GalNAz to GalNAz-1-phosphate.

-

Monitor the reaction progress using an appropriate method, such as thin-layer chromatography (TLC).

-

-

Pyrophosphorylase Reaction (Step 2):

-

To the reaction mixture from Step 1, add UTP and purified AGX1.

-

Incubate the mixture to facilitate the reaction between GalNAz-1-phosphate and UTP to form UDP-GalNAz.

-

Continue to monitor the reaction for completion.

-

-

Purification:

-

Purify the resulting UDP-GalNAz from the reaction mixture using a simple procedure, such as anion exchange chromatography.

-

Lyophilize the purified fractions to obtain UDP-GalNAz as a solid.

-

This enzymatic approach provides a rapid and efficient means to produce UDP-GalNAz with high yields.[1][10]

Metabolic Labeling of Glycoproteins

A primary application of UDP-GalNAz is in the metabolic labeling of glycoproteins within living cells. This is typically achieved by introducing a cell-permeable, peracetylated form of N-azidoacetylgalactosamine (Ac₄GalNAz).[11]

Experimental Protocol: In Vivo Metabolic Labeling in Mice

This protocol provides a general framework for the in vivo metabolic labeling of glycoproteins in a mouse model using Ac₄GalNAz.[11]

Materials:

-

Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)

-

Vehicle for injection (e.g., sterile PBS with a solubilizing agent like DMSO)

-

Experimental mice

-

Tissue harvesting equipment

-

Lysis buffer

-

Click chemistry reagents (e.g., alkyne-biotin or alkyne-fluorophore)

Procedure:

-

Administration of Ac₄GalNAz: Administer Ac₄GalNAz to the mice via a suitable route, such as intraperitoneal injection. The exact dosage and frequency will depend on the specific experimental design and should be optimized accordingly.

-

Metabolic Incorporation: Allow sufficient time for the metabolic incorporation of the azido-sugar into glycoproteins. This period can range from several hours to days.

-

Tissue Harvesting: At the end of the labeling period, humanely euthanize the mice and harvest the tissues of interest.

-

Protein Extraction: Homogenize the harvested tissues in a suitable lysis buffer to extract total protein.

-

Click Chemistry:

-

To the protein lysate, add the alkyne-functionalized probe (e.g., alkyne-biotin for affinity purification or alkyne-fluorophore for imaging).

-

Add the copper(I) catalyst and other necessary reagents for the click reaction.

-

Incubate the reaction to allow for the covalent ligation of the probe to the azide-modified glycoproteins.

-

-

Downstream Analysis: The labeled glycoproteins can now be analyzed by various methods, including:

-

SDS-PAGE and Western Blotting: If a biotinylated probe was used, detection can be performed with streptavidin-HRP. If a fluorescent probe was used, direct in-gel fluorescence imaging can be performed.

-

Affinity Purification: Biotin-labeled glycoproteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.

-

Fluorescence Microscopy: Labeled tissues or cells can be visualized using fluorescence microscopy.

-

In Vitro Enzymatic Labeling of Glycoproteins

UDP-GalNAz can also be used for the in vitro enzymatic labeling of purified glycoproteins or cell lysates. This approach is particularly useful for studying the activity of specific glycosyltransferases or for labeling proteins that are not amenable to metabolic labeling.

Experimental Protocol: In Vitro Labeling using a Mutant Galactosyltransferase

This protocol is based on the use of a mutant β-1,4-galactosyltransferase (Y289L GalT1) that can transfer GalNAz from UDP-GalNAz to terminal N-acetylglucosamine (GlcNAc) residues on glycoproteins.[2][4][7]

Materials:

-

Purified glycoprotein (B1211001) sample or cell lysate

-

UDP-GalNAz

-

Recombinant mutant Y289L GalT1 enzyme

-

Labeling buffer (e.g., 25 mM HEPES, 150 mM NaCl, 10 mM MnCl₂, pH 7.5)

-

Click chemistry reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the glycoprotein sample, UDP-GalNAz, and Y289L GalT1 enzyme in the labeling buffer.

-

Enzymatic Reaction: Incubate the reaction mixture at an optimal temperature (e.g., 4°C or 37°C) for a sufficient period (e.g., 1-16 hours) to allow for the enzymatic transfer of GalNAz to the glycoprotein.

-

Reaction Quenching (Optional): The reaction can be stopped by heat inactivation of the enzyme or by the addition of a chelating agent like EDTA.

-

Removal of Excess UDP-GalNAz: It is often necessary to remove unreacted UDP-GalNAz before proceeding to the click chemistry step. This can be achieved by protein precipitation (e.g., with chloroform/methanol) or by using a spin column.

-

Click Chemistry: Perform the click chemistry reaction as described in the metabolic labeling protocol to attach the desired probe to the azide-modified glycoprotein.

-

Analysis: Analyze the labeled glycoprotein using appropriate downstream methods.

Signaling Pathways and Workflows

To visualize the processes described above, the following diagrams illustrate the metabolic pathway of Ac₄GalNAz and the experimental workflows for both metabolic and in vitro labeling.

Caption: Metabolic pathway of Ac₄GalNAz for glycoprotein labeling.

Caption: Experimental workflows for glycoprotein labeling.

Caption: The copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

References

- 1. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose | Springer Nature Experiments [experiments.springernature.com]

- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 6-Azido-N-acetylgalactosamine-UDP: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Azido-N-acetylgalactosamine-UDP (UDP-6-azido-GalNAc), a pivotal tool in glycobiology and related fields. This document will delve into its chemical structure, and physical properties, and provide detailed experimental protocols for its synthesis and application in metabolic labeling and bioorthogonal chemistry.

Introduction

Uridine (B1682114) diphosphate-N-acetylgalactosamine (UDP-GalNAc) is a crucial nucleotide sugar in numerous biological processes, serving as the donor substrate for N-acetylgalactosaminyltransferases (GalNAc-Ts) which initiate mucin-type O-glycosylation. The modification of UDP-GalNAc with an azido (B1232118) group at the 6-position of the galactosamine moiety creates this compound (UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine), a powerful chemical biology probe. The azido group acts as a bioorthogonal handle, allowing for the specific labeling and detection of glycans in vitro and in vivo through "click chemistry" reactions. This guide will focus on this 6-azido derivative, a valuable reagent for studying glycosylation pathways, identifying glycosylated proteins, and developing novel therapeutic strategies.

It is important to distinguish this compound from UDP-N-azidoacetylgalactosamine (UDP-GalNAz), where the azido group is located on the N-acetyl group. While both are used in metabolic labeling, their metabolic fates and enzymatic processing can differ.

Structure and Properties

The chemical structure of UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine consists of a uridine diphosphate (B83284) moiety linked to a 6-azido-modified N-acetylgalactosamine sugar.

Quantitative Data Summary

The following tables summarize the key quantitative data for UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine and its common salt forms.

Table 1: Physicochemical Properties of UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine (Free Acid)

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆N₆O₁₆P₂ | [1] |

| Molecular Weight | 632.37 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water and aqueous buffers | [3] |

| Storage | Store at -20°C in a dry, moisture-free environment for optimal stability. The compound may degrade if exposed to heat, light, or moisture. | [4] |

Table 2: Physicochemical Properties of UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine Disodium Salt

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄N₆Na₂O₁₆P₂ | [5][6] |

| Molecular Weight | 676.33 g/mol | [5] |

| Purity | ≥98% (by HPLC) | [6] |

| CAS Number | 1202854-87-2 | [6] |

Experimental Protocols

Enzymatic Synthesis of UDP-6-azido-6-deoxy-GalNAc

A highly efficient method for the gram-scale production of UDP-6-azido-GalNAc utilizes a one-pot enzymatic cascade.[4][7][8] This process involves the phosphorylation of 6-azido-GalNAc followed by the coupling of UTP.

Materials:

-

6-azido-N-acetylgalactosamine (6-azido-GalNAc)

-

Adenosine triphosphate (ATP)

-

Uridine triphosphate (UTP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 8.0)

-

N-acetylhexosamine kinase (NahK) from Bifidobacterium longum (BlNahK)[7]

-

UDP-GalNAc pyrophosphorylase from Homo sapiens (HsAGX1)[7]

-

Inorganic pyrophosphatase (ScPPase)[9]

-

DEAE cellulose (B213188) and Bio-Gel P-2 columns for purification[10]

Protocol:

-

Reaction Setup: In a reaction vessel, combine the following components in 100 mM Tris-HCl buffer (pH 8.0):

-

Enzyme Addition: Add the enzymes to the reaction mixture at the following concentrations:

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for 4-12 hours. Monitor the reaction progress by HPLC.[7][8]

-

Purification: Upon completion, purify the UDP-6-azido-GalNAc from the reaction mixture using anion-exchange chromatography on a DEAE cellulose column followed by size-exclusion chromatography on a Bio-Gel P-2 column.[10]

-

Lyophilization and Storage: Lyophilize the purified product to obtain a stable powder and store at -20°C.

Metabolic Labeling of Glycoproteins and Detection via Click Chemistry

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by fluorescent labeling using a DBCO-functionalized dye via strain-promoted alkyne-azide cycloaddition (SPAAC).

Materials:

-

Cells of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz) (precursor for intracellular UDP-GalNAz)

-

Phosphate-buffered saline (PBS)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-488)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Supplement the cell culture medium with Ac₄GalNAz to a final concentration of 25-50 µM.

-

Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into glycoproteins.

-

-

Cell Lysis:

-

Harvest the cells and wash them with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Click Chemistry Reaction (SPAAC):

-

To the cell lysate, add the DBCO-functionalized fluorescent dye to a final concentration of 10-50 µM.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

-

-

Analysis:

-

Analyze the labeled proteins by SDS-PAGE.

-

Visualize the fluorescently labeled glycoproteins using an appropriate imaging system.

-

Alternatively, for Western blot analysis, transfer the proteins to a membrane and probe with an antibody against a protein of interest, followed by detection of the fluorescent signal.

-

Signaling Pathways and Experimental Workflows

O-GlcNAcylation Signaling Pathway

UDP-GalNAc is a precursor to UDP-GlcNAc through the action of the enzyme UDP-glucose 4-epimerase (GALE).[11] UDP-GlcNAc is the donor substrate for O-GlcNAc transferase (OGT), which catalyzes the addition of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic and reversible modification, known as O-GlcNAcylation, plays a critical role in regulating numerous cellular processes and signaling pathways, including insulin (B600854) signaling.[1] The diagram below illustrates the central role of the hexosamine biosynthetic pathway and O-GlcNAcylation in cellular signaling.

References

- 1. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Process Development for the Enzymatic Gram-Scale Production of the Unnatural Nucleotide Sugar UDP-6-Azido-GalNAc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 6-Azido-N-acetylgalactosamine-UDP Incorporation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering is a powerful technique for probing the intricate roles of glycosylation in cellular processes, disease progression, and for the development of targeted therapeutics. A key tool in this field is the use of unnatural sugar analogs that are metabolically incorporated into glycans. This guide provides an in-depth technical overview of the mechanism of incorporation of 6-Azido-N-acetylgalactosamine-UDP (UDP-GalNAz), a widely used azido-sugar for labeling and studying O-linked glycosylation and other glycan structures. We will delve into the enzymatic pathway, present quantitative data on enzyme kinetics and labeling efficiency, provide detailed experimental protocols for its application, and visualize the key processes using logical diagrams.

The Metabolic Pathway of UDP-GalNAz Incorporation

The incorporation of an azido-group into cellular glycans via UDP-GalNAz begins with the cell-permeable, per-acetylated precursor, N-azidoacetylgalactosamine (Ac4GalNAz). Once inside the cell, the acetyl groups are removed by cytosolic esterases, yielding GalNAz. This free azido-sugar then enters the GalNAc salvage pathway to be converted into the nucleotide sugar donor, UDP-GalNAz.[1] This process is a multi-step enzymatic cascade:

-

Phosphorylation by GALK2: GalNAz is first phosphorylated at the 1-position by GalNAc kinase (GALK2) to produce GalNAz-1-phosphate (GalNAz-1-P).[2]

-

Uridylation by AGX1: The resulting GalNAz-1-P is then converted to UDP-GalNAz by UDP-GalNAc pyrophosphorylase (AGX1), also known as UDP-N-acetylglucosamine pyrophosphorylase.[3][4][5]

-

Epimerization by GALE: UDP-GalNAz can be interconverted with its C4 epimer, UDP-N-azidoacetylglucosamine (UDP-GlcNAz), by the enzyme UDP-galactose 4-epimerase (GALE).[6][7][8][9] This epimerization is a critical step as it allows the azido-sugar to be incorporated into O-GlcNAc modifications.

-

Glycosyltransferase-mediated Incorporation: Finally, UDP-GalNAz and UDP-GlcNAz serve as donor substrates for various glycosyltransferases. For instance, Polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) utilize UDP-GalNAz to initiate mucin-type O-glycosylation, while O-GlcNAc transferase (OGT) uses UDP-GlcNAz to modify nuclear and cytosolic proteins with O-GlcNAc.[2][10]

This metabolic crosstalk allows for the labeling of a broad range of glycoproteins, making Ac4GalNAz a versatile tool for studying glycosylation.

Caption: Metabolic pathway of Ac4GalNAz to UDP-GalNAz and UDP-GlcNAz.

Quantitative Data

The efficiency of UDP-GalNAz incorporation is dependent on several factors, including the kinetics of the enzymes in the salvage pathway and the concentration of the Ac4GalNAz precursor.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key human enzymes involved in the processing of GalNAc and its derivatives. It is important to note that kinetic parameters for the azido-analogs are not always available and can vary depending on the specific substrate and experimental conditions.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| GALK2 | GalNAc | 40 ± 14 | 1.0 ± 0.1 | 2.5 x 10⁴ | [2] |

| ATP | 14 ± 3 | 1.0 ± 0.1 | 7.1 x 10⁴ | [2] | |

| AGX1 | GalNAc-1-P | - | - | - | [3][5] |

| UTP | - | - | - | [3][4][5] | |

| GALE | UDP-Gal | - | - | - | [7][8][9] |

| UDP-GalNAc | - | - | - | [6][7][8][9] | |

| OGT | UDP-GlcNAc | 1 - 20 | - | - | [11] |

| UDP-GalNAc | Accepted, but less efficiently than UDP-GlcNAc | - | - | [2] | |

| UDP-GlcNAz | Good substrate | - | - | [2] |

Note: Dashes indicate that specific kinetic constants were not found in the cited literature under comparable conditions. AGX1 is known to be promiscuous and accepts various GalNAc-1-P and GlcNAc-1-P analogs.[3][5] GALE catalyzes the reversible epimerization of both UDP-Gal/UDP-Glc and UDP-GalNAc/UDP-GlcNAc.[7][8][9]

Metabolic Labeling Efficiency

The optimal concentration of Ac4GalNAz for metabolic labeling can vary between cell types and experimental goals. Higher concentrations can lead to increased labeling but may also induce cellular stress.

| Cell Line | Ac4GalNAz Concentration (µM) | Incubation Time (hours) | Observation | Reference |

| CHO | 50 | - | 30-fold higher fluorescence than background | [1] |

| Various | 25-75 | 24 | General recommended starting range | |

| In vivo (mice) | 10 (suggested optimal) | 7 days | Balances efficiency and cell health | [1] |

| Splenocytes (mice) | - | 7 days | Higher incorporation in B-cells than T-cells | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of UDP-GalNAz incorporation in research. Below are protocols for key experiments.

Metabolic Labeling of Cultured Cells with Ac4GalNAz

This protocol describes the general procedure for introducing the azido (B1232118) group into cellular glycans.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Ac4GalNAz

-

DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in DMSO to a stock concentration of 10-50 mM.

-

Cell Culture: Culture cells to approximately 80% confluency.

-

Metabolic Labeling:

-

For adherent cells, replace the culture medium with fresh medium containing the desired final concentration of Ac4GalNAz (typically 25-75 µM).

-

For suspension cells, add the Ac4GalNAz stock solution directly to the culture medium to the desired final concentration.

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Harvesting:

-

Adherent cells: Wash the cells twice with PBS, then detach using trypsin-EDTA. Collect the cells by centrifugation.

-

Suspension cells: Collect the cells by centrifugation.

-

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

The azide-labeled cells are now ready for downstream applications such as click chemistry.

Click Chemistry Reaction for Biotinylation of Azido-Labeled Proteins

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-alkyne probe to the metabolically incorporated azido-sugars.

Materials:

-

Azide-labeled cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-alkyne probe

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

-

PBS

Procedure:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

-

Prepare Click Chemistry Reaction Mix:

-

In a microcentrifuge tube, combine the cell lysate (containing 50-100 µg of protein) with the biotin-alkyne probe (final concentration 50-100 µM).

-

Add the copper-chelating ligand (e.g., TBTA, final concentration 100 µM).

-

Add CuSO4 (final concentration 1 mM).

-

Initiate the reaction by adding the reducing agent (e.g., TCEP or sodium ascorbate, final concentration 1 mM).

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

-

Protein Precipitation: Precipitate the biotinylated proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 1 hour.

-

Pelleting: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.

-

Washing: Carefully remove the supernatant and wash the protein pellet with ice-cold methanol.

-

Resuspension: Air-dry the pellet and resuspend in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer for Western blotting).

Caption: A generalized workflow from metabolic labeling to downstream analysis.

Western Blotting for Detection of Biotinylated Proteins

This protocol outlines the detection of biotinylated proteins following click chemistry.

Materials:

-

Biotinylated protein sample

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE: Separate the biotinylated protein sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP (diluted in blocking buffer, typically 1:1000 to 1:10,000) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a suitable imaging system.

Flow Cytometry for Quantifying Cell Surface Labeling

This protocol is for the analysis of cell surface azide (B81097) expression using a fluorescent alkyne probe.

Materials:

-

Azide-labeled cells

-

DBCO-fluorophore conjugate (e.g., DBCO-FITC)

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Resuspend the azide-labeled cells in FACS buffer.

-

Staining: Add the DBCO-fluorophore conjugate to the cell suspension (final concentration typically 10-50 µM).

-

Incubation: Incubate for 30-60 minutes at 4°C in the dark.

-

Washing: Wash the cells three times with FACS buffer by centrifugation.

-

Resuspension: Resuspend the final cell pellet in FACS buffer.

-

Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.

Conclusion

The incorporation of UDP-GalNAz via its precursor Ac4GalNAz is a robust and versatile method for metabolic glycoengineering. Understanding the underlying enzymatic pathway, the kinetics of the involved enzymes, and optimizing experimental protocols are paramount for achieving reliable and reproducible results. This technical guide provides a comprehensive resource for researchers employing this powerful technique to unravel the complexities of glycosylation in biological systems and to advance the development of novel diagnostics and therapeutics.

References

- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly efficient synthesis of UDP-GalNAc/GlcNAc analogues with promiscuous recombinant human UDP-GalNAc pyrophosphorylase AGX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. scispace.com [scispace.com]

- 6. uniprot.org [uniprot.org]

- 7. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 8. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 6-Azido-N-acetylgalactosamine-UDP Metabolic Pathway: From Enzymatic Synthesis to Cellular Applications

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic glycoengineering has emerged as a powerful tool for the study of glycosylation, enabling the visualization, identification, and manipulation of glycans in living systems. The introduction of bioorthogonal chemical reporters, such as the azide (B81097) group, into cellular glycans provides a handle for subsequent chemical ligation reactions. This technical guide focuses on the 6-azido-N-acetylgalactosamine-UDP (UDP-6-azido-GalNAc) metabolic pathway, a key route for introducing 6-azido-N-acetylgalactosamine (6-azido-GalNAc) into various glycoconjugates. We provide a comprehensive overview of the enzymatic synthesis of UDP-6-azido-GalNAc, its subsequent metabolic incorporation into cellular glycans, and the downstream applications for labeling and analysis of glycoproteins. This guide includes detailed experimental protocols, quantitative data summaries, and pathway and workflow visualizations to facilitate the adoption of this technology in research and drug development.

Introduction to Metabolic Glycoengineering with 6-Azido-GalNAc

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. The study of glycans (glycobiology) has been historically challenging due to their complex and heterogeneous nature. Metabolic glycoengineering offers a powerful approach to overcome these challenges by introducing unnatural monosaccharides bearing bioorthogonal chemical reporters into cellular glycans.

The azide group is a small, abiotic chemical reporter that is well-tolerated by the cellular metabolic machinery. Its introduction into glycans allows for highly specific covalent modification through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

This guide focuses on the metabolic precursor 6-azido-N-acetylgalactosamine (in its cell-permeable, peracetylated form, Ac4-6-azido-GalNAc) and its conversion to the activated sugar nucleotide donor, UDP-6-azido-GalNAc. This azido-sugar is an analog of N-acetylgalactosamine (GalNAc), a key monosaccharide in O-linked glycosylation and the biosynthesis of glycosaminoglycans. Furthermore, through epimerization, it can also be converted to UDP-6-azido-GlcNAc, allowing its incorporation into O-GlcNAc modifications and N-linked glycans. This versatility makes 6-azido-GalNAc a valuable tool for probing a wide range of glycosylation events.

The this compound Metabolic Pathway

The metabolic pathway for the utilization of exogenously supplied Ac4-6-azido-GalNAc involves several key enzymatic steps, culminating in the formation of UDP-6-azido-GalNAc, which then serves as a substrate for various glycosyltransferases.

Enzymatic Synthesis of UDP-6-azido-GalNAc

The synthesis of UDP-6-azido-GalNAc can be efficiently achieved in vitro using a two-enzyme cascade. This chemoenzymatic approach offers high yields and specificity compared to purely chemical synthesis methods. The key enzymes involved are N-acetylhexosamine kinase (NahK) and UDP-N-acetylgalactosamine pyrophosphorylase (AGX1).

The enzymatic cascade proceeds as follows:

-

Phosphorylation: 6-azido-GalNAc is first phosphorylated at the anomeric carbon by N-acetylhexosamine kinase (NahK) using ATP as the phosphate (B84403) donor, yielding 6-azido-GalNAc-1-phosphate.

-

Uridylylation: 6-azido-GalNAc-1-phosphate is then converted to UDP-6-azido-GalNAc by UDP-N-acetylgalactosamine pyrophosphorylase (AGX1) using UTP as the UMP donor.

Cellular Uptake and Metabolism

For cellular applications, the peracetylated form of 6-azido-GalNAc (Ac4-6-azido-GalNAc) is used due to its enhanced cell permeability. Once inside the cell, the acetyl groups are removed by non-specific esterases, releasing 6-azido-GalNAc. This free azido-sugar then enters the salvage pathway, where it is converted to UDP-6-azido-GalNAc by the endogenous cellular machinery, mirroring the in vitro enzymatic synthesis.

Quantitative Data

The efficiency of both the enzymatic synthesis and the metabolic incorporation of 6-azido-GalNAc is crucial for its successful application. This section summarizes the available quantitative data.

Enzymatic Synthesis of UDP-6-azido-GalNAc

| Parameter | Value | Enzyme Source | Reference |

| NahK (with GalNAc) | Bifidobacterium longum | [1] | |

| kcat | 0.75 s-1 | [1] | |

| AGX1 (with GalNAc-1-P) | Homo sapiens | [2][3] | |

| Overall Synthesis Yield | up to 97% | B. longum NahK, H. sapiens AGX1 | [3] |

| Product Purity (HPLC) | 99.96% | [3] | |

| Total Turnover Number | 4.4-4.8 g product / g enzyme | [3] | |

| Space-Time Yield | 1.7-2.4 g L-1 h-1 | [3] |

Note: Kinetic parameters for 6-azido-GalNAc and its phosphorylated derivative are challenging to determine due to substrate solubility issues and lower enzyme affinity compared to the natural substrates.

Metabolic Incorporation and Detection

The efficiency of metabolic labeling can vary depending on the cell type, the concentration of the azido-sugar, and the incubation time.

| Cell Line | Azido-Sugar (Concentration) | Incubation Time | Observation | Reference |

| CHO | Ac4-6-azido-GalNAc (50 µM) | 16 h - 3 d | Robust labeling of cell surface glycoproteins detected by in-gel fluorescence and flow cytometry. | [4] |

| Jurkat | Ac4-6-azido-GalNAc (50 µM) | 3 d | Significant cell surface labeling observed. | [4] |

| Various | Ac4-ManNAz (Azido-mannose) | 3 d | Azide groups generated on all tested cell types (KB, A549, U87MG, MCF-7, MDA-MB-468, MDA-MB-436). | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving 6-azido-GalNAc.

Enzymatic Synthesis of UDP-6-azido-GalNAc

Materials:

-

6-azido-N-acetylgalactosamine (6-azido-GalNAc)

-

ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt

-

UTP (Uridine 5'-triphosphate) trisodium (B8492382) salt

-

MgCl2

-

Tris-HCl buffer (pH 8.0)

-

Recombinant N-acetylhexosamine kinase (NahK) from Bifidobacterium longum

-

Recombinant UDP-N-acetylgalactosamine pyrophosphorylase (AGX1) from Homo sapiens

-

Inorganic pyrophosphatase (PPase)

-

Ultrafiltration device (e.g., Amicon Ultra, 10 kDa MWCO)

-

HPLC system for purification and analysis

Procedure:

-

Prepare a reaction mixture containing:

-

15 mM 6-azido-GalNAc

-

15 mM ATP

-

18 mM UTP

-

33-44 mM MgCl2

-

100 mM Tris-HCl, pH 8.0

-

4.7 mg/mL NahK

-

2.0 mg/mL AGX1

-

1 U/mL PPase

-

-

Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.

-

Monitor the reaction progress by HPLC.

-

Upon completion, terminate the reaction by heating at 95°C for 5 minutes.

-

Centrifuge the reaction mixture to pellet the precipitated enzymes.

-

Purify the UDP-6-azido-GalNAc from the supernatant using HPLC (e.g., on a C18 column with a triethylammonium (B8662869) bicarbonate buffer gradient).

-

Lyophilize the purified fractions to obtain UDP-6-azido-GalNAc as a white solid.

Metabolic Labeling of Cultured Cells with Ac4-6-azido-GalNAc

Materials:

-

Cultured mammalian cells (e.g., CHO, HeLa, Jurkat)

-

Complete cell culture medium

-

Peracetylated 6-azido-N-acetylgalactosamine (Ac4-6-azido-GalNAc)

-

DMSO (for stock solution)

-

PBS (Phosphate-buffered saline)

Procedure:

-

Prepare a stock solution of Ac4-6-azido-GalNAc in DMSO (e.g., 50 mM).

-

Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

Add Ac4-6-azido-GalNAc to the cell culture medium to a final concentration of 25-50 µM. A DMSO-only control should be included.

-

Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

After the incubation period, wash the cells three times with cold PBS to remove any unincorporated azido-sugar.

-

The cells are now ready for downstream analysis, such as cell lysis for Western blotting or fixation for fluorescence microscopy.

Detection of Azido-Labeled Glycoproteins

Materials:

-

Cell lysate from metabolically labeled cells

-

SDS-PAGE reagents

-

Click chemistry reagents:

-

Fluorescent alkyne probe (e.g., TAMRA-alkyne, DBCO-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270) (freshly prepared)

-

-

Fluorescence gel scanner

Procedure:

-

Prepare the click chemistry reaction cocktail. For a 50 µL reaction:

-

Protein lysate (1-5 mg/mL): 20 µL

-

PBS: to 48 µL

-

Fluorescent alkyne probe (from stock): 1 µL

-

CuSO4/Ligand premix: 1 µL

-

-

Initiate the reaction by adding 1 µL of freshly prepared sodium ascorbate solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Materials:

-

Metabolically labeled cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Click chemistry reagents (as above, with a fluorescent alkyne probe)

-

DAPI or Hoechst for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes (for intracellular targets).

-

Wash the cells three times with PBS.

-

Block non-specific binding with blocking buffer for 30 minutes.

-

Prepare the click chemistry reaction cocktail and apply it to the cells for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

Signaling Pathways and Experimental Workflows

The incorporation of 6-azido-GalNAc can influence cellular signaling pathways, particularly those regulated by O-GlcNAcylation. UDP-6-azido-GalNAc can be epimerized to UDP-6-azido-GlcNAc by the enzyme GALE (UDP-galactose 4-epimerase), allowing it to be a substrate for O-GlcNAc transferase (OGT). O-GlcNAcylation is a dynamic nutrient-sensing modification that regulates the activity of numerous proteins involved in signaling cascades such as the Hippo pathway, which controls organ size and cell proliferation.

A typical experimental workflow for identifying glycoproteins labeled with 6-azido-GalNAc involves metabolic labeling, cell lysis, click chemistry with an affinity tag (e.g., biotin-alkyne), enrichment of labeled proteins, and subsequent analysis by mass spectrometry.

Applications in Research and Drug Development

The ability to specifically label and identify glycans modified with 6-azido-GalNAc has numerous applications:

-

Visualization of Glycans: Fluorescence microscopy allows for the visualization of the subcellular localization and trafficking of glycoproteins.

-

Identification of Glycoproteins: Mass spectrometry-based proteomics can identify specific proteins that are glycosylated with 6-azido-GalNAc, providing insights into the glycoproteome.

-

Studying Glycosylation Dynamics: Pulse-chase experiments with azido-sugars can be used to study the dynamics of glycan biosynthesis and turnover.

-

Drug Development: The bioorthogonal handle introduced by the azide group can be used for targeted drug delivery. For example, antibody-drug conjugates (ADCs) can be generated by attaching a drug to an antibody that has been glycosylated with an azido-sugar.

Conclusion

The this compound metabolic pathway provides a robust and versatile method for the introduction of an azide reporter into a wide range of cellular glycans. The chemoenzymatic synthesis of UDP-6-azido-GalNAc and the subsequent metabolic labeling of cells with Ac4-6-azido-GalNAc, coupled with powerful click chemistry detection methods, offer an invaluable toolkit for researchers in glycobiology, cell biology, and drug development. This technical guide provides the foundational knowledge and practical protocols to empower scientists to utilize this technology for their specific research needs, paving the way for new discoveries in the complex world of glycosylation.

References

A Technical Guide to the Synthesis of 6-Azido-N-acetylgalactosamine-UDP (UDP-GalNAz) for Glycosylation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-Azido-N-acetylgalactosamine-UDP (UDP-GalNAz), a critical tool in glycobiology. UDP-GalNAz is an unnatural sugar nucleotide that serves as a metabolic chemical reporter for studying glycosylation.[1][] Its azido (B1232118) group allows for bioorthogonal "click" chemistry reactions, enabling the visualization and identification of glycoproteins.[][3][4] This guide details the prevalent enzymatic and chemoenzymatic synthesis strategies, providing structured data and experimental protocols to aid researchers in its preparation and application.

Overview of Synthesis Strategies

The synthesis of UDP-GalNAz and other UDP-sugar analogs can be approached through chemical, enzymatic, or chemoenzymatic methods.[5][6] Chemical synthesis is often a complex and arduous task, plagued by tedious protection/deprotection steps, low yields, and long reaction times.[5] In contrast, enzymatic and chemoenzymatic approaches are generally preferred for their high efficiency, stereoselectivity, and milder reaction conditions.[5][7] These methods leverage the biosynthetic pathways of sugar nucleotides, employing specific enzymes to construct the target molecule from precursor components.[5]

The most common strategy for UDP-GalNAz synthesis is a two-step enzymatic process that mimics the natural salvage pathway for N-acetylgalactosamine (GalNAc).[8][9] This involves:

-

Phosphorylation: The initial phosphorylation of an N-azidoacetylgalactosamine (GalNAz) precursor to form GalNAz-1-phosphate.

-

Uridylyltransfer: The subsequent transfer of a UMP moiety from Uridine-5'-triphosphate (UTP) to the sugar-1-phosphate, yielding the final UDP-GalNAz product.

Enzymatic Synthesis Pathways

Several enzymes have been identified and utilized for the efficient synthesis of UDP-GalNAz. The choice of enzyme can significantly impact substrate specificity and reaction yield.

Key Enzymes in UDP-GalNAz Synthesis:

-

N-acetylhexosamine 1-kinase (NahK): Catalyzes the ATP-dependent phosphorylation of N-acetylhexosamines, including GalNAc and its analogs, at the C1 position.[5][7][10][11]

-

GalNAc Kinase (GALK2): A human kinase that phosphorylates GalNAc and some of its analogs.[8][11][12]

-

UDP-GalNAc Pyrophosphorylase (AGX1): A human enzyme that catalyzes the reaction between GalNAc-1-phosphate analogs and UTP to form UDP-GalNAc analogs.[5][8] It has shown good tolerance for various modifications on the sugar.[5]

-

N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU): An E. coli enzyme that can also be used for the uridylyltransfer step. While effective for UDP-GlcNAc analogs, it can show lower efficiency for some GalNAc-1-phosphate analogs compared to AGX1.[5][7][13]

The general enzymatic pathway for UDP-GalNAz synthesis is illustrated below.

Caption: Enzymatic synthesis pathway for UDP-GalNAz.

Experimental Protocols & Data

This section details a representative chemoenzymatic protocol and presents comparative data on enzyme efficiency.

A. Chemoenzymatic Protocol for UDP-GalNAz Synthesis

This two-step protocol utilizes NahK for the initial phosphorylation and AGX1 for the subsequent uridylyltransfer.[5][7][8]

Step 1: Synthesis of GalNAz-1-Phosphate

-

Reaction Mixture: Prepare a solution containing GalNAz (1 eq.), ATP (1.5 eq.), and MgCl₂ (10 mM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Enzyme Addition: Add N-acetylhexosamine 1-kinase (NahK) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Mass Spectrometry (MS) until the consumption of GalNAz is complete.

Step 2: Synthesis of UDP-GalNAz

-

Reagent Addition: To the same reaction vessel, add UTP (1.5 eq.) and a catalytic amount of inorganic pyrophosphatase (to drive the reaction forward by degrading the pyrophosphate (PPi) byproduct).[14]

-

Enzyme Addition: Add human UDP-GalNAc pyrophosphorylase (AGX1).

-

Incubation: Continue incubation at 37°C. Monitor the formation of UDP-GalNAz by MS or High-Performance Liquid Chromatography (HPLC).

-

Purification: Upon completion, purify the UDP-GalNAz product using anion-exchange chromatography (e.g., DEAE cellulose) followed by size-exclusion chromatography (e.g., Bio-Gel P-2).[5]

B. Quantitative Data: Enzyme Performance

The choice of pyrophosphorylase can significantly affect the synthesis yield. Human AGX1 has been shown to be more tolerant of GalNAc-1-P analogues compared to E. coli GlmU.[5]

| Substrate | Enzyme | Conversion Yield (%) | Isolated Yield (%) | Reference |

| GalNAz-1-P | AGX1 | >50 | 58 | [5] |

| GalNAz-1-P | GlmU | N/A | N/A | [5] |

| GalNAc-1-P | AGX1 | >95 | 93 | [5] |

| GalNAc-1-P | GlmU | >95 | 65 | [5] |

| N/A: No product detected by MS or TLC.[5] |

Cellular Metabolism and Application Workflow

For many research applications, UDP-GalNAz is not directly introduced to cells. Instead, a cell-permeable, per-acetylated precursor like Ac₄GalNAz is added to the cell culture medium.[1][12] Cellular enzymes then convert this precursor into UDP-GalNAz, which is subsequently incorporated into glycoproteins by glycosyltransferases.[12]

Caption: Workflow for metabolic labeling using Ac₄GalNAz.

A significant consideration in metabolic labeling experiments is the potential for epimerization. The cellular enzyme UDP-galactose 4-epimerase (GALE) can interconvert UDP-GalNAz and UDP-GlcNAz.[1][3][9][15] This can lead to the labeling of GlcNAc-containing glycans in addition to the intended O-GalNAc targets.[1][15] Researchers can address this by using GALE-deficient cell lines or by designing modified sugar analogs that are resistant to epimerization.[15]

Caption: Epimerization of UDP-GalNAz to UDP-GlcNAz by GALE.

Conclusion

The enzymatic synthesis of UDP-GalNAz provides a robust and efficient method for producing this invaluable chemical probe. By leveraging enzymes like NahK and AGX1, researchers can obtain high yields of UDP-GalNAz for a wide range of applications in glycobiology, from tracking glycan biosynthesis to identifying novel glycoprotein targets. Understanding the nuances of the synthesis pathways and subsequent cellular metabolism is crucial for the successful design and interpretation of experiments utilizing this powerful tool.

References

- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 3. P-GalNAz - Synvenio [synvenio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Azido-N-acetylhexosamine Uridine Diphosphate Donors: Clickable Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Expanding the repertoire of GalNAc analogues for cell-specific bioorthogonal tagging of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00093E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic synthesis of UDP-GlcNAc/UDP-GalNAc analogs using N-acetylglucosamine 1-phosphate uridyltransferase (GlmU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

6-Azido-N-acetylgalactosamine-UDP (UDP-GalNAz): A Technical Guide to its Application as a UDP-GalNAc Analog for Glycosylation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc) is a critical sugar nucleotide donor for the synthesis of a wide array of glycoconjugates, including O-linked glycoproteins. The study of glycosylation has been significantly advanced by the development of chemical tools that enable the visualization and characterization of these complex post-translational modifications. This technical guide provides an in-depth overview of 6-Azido-N-acetylgalactosamine-UDP (UDP-GalNAz), a synthetic analog of UDP-GalNAc. We will delve into its role in metabolic labeling, the enzymatic pathways involved in its incorporation, and the subsequent detection of azide-tagged glycoproteins via bioorthogonal chemistry. This guide offers detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its application in glycosylation research and drug development.

Introduction: The Significance of UDP-GalNAc in Glycobiology

Uridine diphosphate N-acetylgalactosamine (UDP-GalNAc) is a high-energy donor substrate essential for the enzymatic transfer of N-acetylgalactosamine (GalNAc) to proteins and lipids. This process, known as glycosylation, is a fundamental post-translational modification that plays a crucial role in a myriad of biological processes, including protein folding, stability, cell-cell communication, and signaling.[1] The initiation of mucin-type O-linked glycosylation, a prevalent form of protein modification, is catalyzed by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) that transfer GalNAc from UDP-GalNAc to serine or threonine residues on target proteins.[2]

Given the intricate and vital roles of glycosylation, tools that allow for the specific labeling and study of glycoconjugates are indispensable. Metabolic glycoengineering, a technique that involves introducing chemically modified monosaccharides into cellular pathways, has emerged as a powerful strategy for this purpose.[3]

UDP-GalNAz: A Bioorthogonal Analog of UDP-GalNAc

This compound (UDP-GalNAz) is a synthetic analog of UDP-GalNAc where the hydroxyl group at the 6th position of the GalNAc sugar has been replaced with a bioorthogonal azide (B81097) group (-N₃).[4] This modification allows UDP-GalNAz to be recognized and utilized by the cellular glycosylation machinery, leading to its incorporation into glycans. The key feature of the azide group is its chemical inertness within the biological system, while being able to undergo highly specific and efficient covalent reactions with complementary probes, a concept known as "click chemistry".[5][6]

Metabolic Incorporation Pathway

In a cellular context, UDP-GalNAz is not directly supplied to the cells. Instead, a cell-permeable, peracetylated precursor, N-azidoacetylgalactosamine-tetraacylated (Ac₄GalNAz), is introduced into the cell culture medium.[2][7]

The metabolic pathway for the incorporation of the azide-labeled sugar is as follows:

-

Cellular Uptake and Deacetylation: Ac₄GalNAz, being more lipophilic due to the acetyl groups, readily crosses the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups to yield N-azidoacetylgalactosamine (GalNAz).[2]

-

Salvage Pathway Activation: The deacetylated GalNAz enters the hexosamine salvage pathway. It is first phosphorylated by galactokinase 2 (GALK2) to form GalNAz-1-phosphate. Subsequently, the UDP-GalNAc pyrophosphorylase (AGX1) catalyzes the reaction of GalNAz-1-phosphate with UTP to produce UDP-GalNAz.[8]

-

Glycosyltransferase-Mediated Incorporation: UDP-GalNAz then serves as a donor substrate for various glycosyltransferases, most notably the ppGalNAc-Ts, which incorporate the GalNAz moiety into nascent polypeptide chains in the Golgi apparatus, leading to the formation of azide-labeled O-linked glycoproteins.[2]

The Challenge of Epimerization: Conversion to UDP-GlcNAz

A significant consideration when using UDP-GalNAz is its potential for metabolic interconversion. The enzyme UDP-galactose 4'-epimerase (GALE) can reversibly convert UDP-GalNAc to its C4 epimer, UDP-N-acetylglucosamine (UDP-GlcNAc).[9][10] This enzymatic activity also applies to the azido-analog, leading to the conversion of UDP-GalNAz to UDP-N-azidoacetylglucosamine (UDP-GlcNAz).[8]

This epimerization can lead to a lack of specificity in labeling, as UDP-GlcNAz is the donor for other types of glycosylation, including N-linked glycosylation and O-GlcNAcylation. Studies have shown that in some cell lines, the ratio of UDP-GlcNAz to UDP-GalNAz at equilibrium can be approximately 3:1.[3][8]

Strategies to mitigate this issue include the use of GALE-deficient cell lines or the development of modified GalNAc analogs that are resistant to epimerization.

Quantitative Data

Recommended Concentrations of Ac₄GalNAz for Metabolic Labeling

The optimal concentration of Ac₄GalNAz for metabolic labeling can vary depending on the cell type and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the ideal concentration that provides sufficient labeling without inducing cytotoxicity.

| Scenario | Recommended Concentration Range | Key Considerations |

| Initial Optimization | 25 - 75 µM | A suitable starting range for most cell lines.[11] |

| Sensitive Cell Lines | 10 - 25 µM | To minimize potential cytotoxicity. |

| Long-term Labeling (> 48h) | 10 - 50 µM | Lower concentrations are advised to reduce long-term cellular stress. |

| In vivo Labeling (Mice) | 10 µM | Lower concentrations are often necessary to avoid systemic toxicity.[11] |

| Robust Labeling Control | 200 µM | Can be used as a positive control to differentiate between failed metabolic incorporation and a failed click reaction.[11] |

Cytotoxicity of Ac₄GalNAz

High concentrations of Ac₄GalNAz can exhibit cytotoxic effects. The introduction of the azido (B1232118) group can impact metabolic flux and other cellular processes.

| Cell Line | Concentration | Observed Effect | Reference |

| hUCB-EPCs | >20 µM | Negative outcomes observed. | [12] |

| A549 cells | 50 µM | Decreased proliferation, migration, and invasion. | [12] |

| CCD841CoN, HT29, HCT116 | 100 µM | Reduced cellular growth by approximately 40%. | [12] |

| HeLa | 200 µM | Displayed similar toxicity to Ac₃4FGalNAz. | [12] |

| CHO | 200 µM | Similar toxicity to Ac₃4FGalNAz. | [13] |

Comparative Labeling Efficiency

While direct quantitative comparison in a single study is limited, evidence suggests that the metabolic flux from Ac₄GalNAz to UDP-GalNAz and subsequently to UDP-GlcNAz is more efficient than the flux from Ac₄GlcNAz to UDP-GlcNAz. This results in more robust labeling of O-GlcNAcylated proteins when using Ac₄GalNAz as the precursor.[8] In CHO cells, incubation with 50 µM Ac₄GalNAz resulted in significantly higher levels of cell surface azides compared to cells treated with 50 µM Ac₄GlcNAz.[14]

Enzyme Kinetics

The efficiency of glycosyltransferases in utilizing UDP-GalNAz compared to the natural substrate UDP-GalNAc is a critical factor. While UDP-GalNAz is generally a competent substrate, its catalytic efficiency (kcat/Km) is often reduced.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| O-GlcNAc Transferase (OGT) | UDP-GalNAc | - | - | - | Accepted less efficiently than UDP-GlcNAc.[15] |

| O-GlcNAc Transferase (OGT) | UDP-4FGalNAz | - | - | - | Accepted about 2.5 times better than UDP-GalNAc.[15][16] |

| ppGalNAc-Ts | UDP-GalNAz | - | - | - | Utilized with approximately one-third the efficiency of UDP-GalNAc in vitro.[14] |

| AAGlyB | UDP-GalNAc derivative | 25 - 0.29 | - | - | [17] |

Experimental Protocols

Metabolic Labeling of Cultured Cells with Ac₄GalNAz

This protocol provides a general guideline for the metabolic labeling of glycoproteins in cultured mammalian cells.

Materials:

-

Ac₄GalNAz

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate or culture dish to achieve 50-60% confluency at the time of treatment.

-

Preparation of Ac₄GalNAz Stock Solution: Dissolve Ac₄GalNAz in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

-

Cell Treatment: Dilute the Ac₄GalNAz stock solution in complete cell culture medium to the desired final concentration (refer to Table 3.1). Remove the existing medium from the cells and replace it with the Ac₄GalNAz-containing medium. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time may need to be determined empirically.

-

Cell Harvesting and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry

This protocol describes the ligation of an alkyne-containing probe (e.g., alkyne-biotin or a fluorescent alkyne) to the azide-labeled glycoproteins in the cell lysate.

Materials:

-

Azide-labeled cell lysate

-

Alkyne-probe (e.g., alkyne-biotin, fluorescent alkyne)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution

-

Copper(II) sulfate (B86663) (CuSO₄) solution

-

Sodium ascorbate (B8700270) solution

Procedure:

-

Prepare the Click Chemistry Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Azide-labeled cell lysate (e.g., 50-100 µg of protein)

-

Alkyne-probe (final concentration typically 50-100 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

CuSO₄ (final concentration 1 mM)

-

-

Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

Sample Preparation for Downstream Analysis: The click-reacted sample is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, further purification steps to remove excess reagents are necessary.

Western Blot Analysis of Labeled Glycoproteins

Materials:

-

Click-reacted cell lysate

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate (for biotin-labeled proteins) or primary antibody against the fluorescent tag

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE: Separate the proteins in the click-reacted lysate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubation with Detection Reagent:

-

For biotin-labeled proteins, incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

-

For fluorescently-labeled proteins, incubate with a primary antibody against the fluorophore, followed by an HRP-conjugated secondary antibody.

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.

Sample Preparation for Mass Spectrometry

Procedure:

-

Protein Precipitation: Precipitate the proteins from the click-reacted lysate to remove detergents and other interfering substances. A common method is chloroform/methanol precipitation.

-

Reduction and Alkylation: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

-

Proteolytic Digestion: Dilute the sample to reduce the urea (B33335) concentration and digest the proteins into peptides using a protease such as trypsin.

-

Enrichment of Glycopeptides (Optional but Recommended): If biotin (B1667282) was used as the probe, enrich the biotinylated glycopeptides using streptavidin-coated beads.

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled glycoproteins and the sites of glycosylation.

Conclusion and Future Perspectives

UDP-GalNAz, in conjunction with its cell-permeable precursor Ac₄GalNAz, provides a powerful tool for the metabolic labeling and investigation of O-linked glycosylation. Its ability to be incorporated into cellular glycans and subsequently detected via bioorthogonal click chemistry has enabled significant advances in our understanding of the roles of glycosylation in health and disease.

While the issue of metabolic epimerization to UDP-GlcNAz presents a challenge to labeling specificity, ongoing research into GALE-independent labeling strategies and the development of novel, non-epimerizable sugar analogs promises to further enhance the precision of this technique. The methodologies and data presented in this guide serve as a comprehensive resource for researchers aiming to employ UDP-GalNAz in their studies of the complex and dynamic world of protein glycosylation. The continued application and refinement of these chemical tools will undoubtedly be instrumental in the development of new diagnostics and therapeutics targeting aberrant glycosylation in various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. P-GalNAz - Synvenio [synvenio.com]

- 4. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 5. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 6. researchgate.net [researchgate.net]

- 7. chempep.com [chempep.com]

- 8. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UDP-Galactose 4′-Epimerase Activities toward UDP-Gal and UDP-GalNAc Play Different Roles in the Development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CIPSM - Copper-Assisted Click Reactions for Activity-Based Proteomics: Fine-Tuned Ligands and Refined Conditions Extend the Scope of Application [cipsm.de]

- 13. UDP-Galactose 4′-Epimerase Activities toward UDP-Gal and UDP-GalNAc Play Different Roles in the Development of Drosophila melanogaster | PLOS Genetics [journals.plos.org]

- 14. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel UDP-GalNAc Derivative Structures Provide Insight into the Donor Specificity of Human Blood Group Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 6-Azido-N-acetylgalactosamine-UDP in Glycosylation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Azido-N-acetylgalactosamine-UDP (UDP-GalNAz) and its pivotal role in the study of protein glycosylation. UDP-GalNAz, a chemically modified analog of the natural sugar nucleotide UDP-N-acetylgalactosamine (UDP-GalNAc), serves as a powerful tool for metabolic labeling, identification, and functional characterization of glycoproteins. By introducing a bioorthogonal azide (B81097) group into cellular glycans, UDP-GalNAz enables the visualization and enrichment of glycosylated proteins, offering profound insights into their biological functions and their roles in health and disease.

Introduction to Metabolic Glycan Labeling with UDP-GalNAz

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, localization, and function. Two major types of protein glycosylation are N-linked glycosylation (to asparagine residues) and O-linked glycosylation (to serine or threonine residues). Mucin-type O-glycosylation is initiated by the addition of GalNAc to serine or threonine residues, a process catalyzed by a family of enzymes called polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAcTs) in the Golgi apparatus.[1][2]

The study of specific glycosylation events has been historically challenging due to the complexity and heterogeneity of glycans. The advent of metabolic glycan labeling using bioorthogonal chemical reporters has revolutionized this field. This technique involves introducing a chemically modified monosaccharide, such as a precursor to UDP-GalNAz, into cells. This precursor, typically the cell-permeable, tetra-acetylated form N-azidoacetylgalactosamine (Ac4GalNAz), is metabolized by the cell's natural enzymatic machinery and converted into UDP-GalNAz.[1][3][4] This azido-containing sugar nucleotide is then used by glycosyltransferases to incorporate the azido-sugar into nascent glycans on proteins.[5][6]

The incorporated azide group serves as a chemical "handle" that can be selectively reacted with a probe molecule containing a complementary bioorthogonal functional group, such as an alkyne, through a highly efficient and specific reaction known as "click chemistry" (e.g., the copper(I)-catalyzed azide-alkyne cycloaddition or CuAAC).[7] This allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.[8]

The Metabolic Pathway of Ac4GalNAz to UDP-GalNAz and Its Epimerization

The metabolic fate of Ac4GalNAz is a critical aspect of its use in glycosylation studies. Once inside the cell, Ac4GalNAz is deacetylated by cellular esterases to GalNAz. GalNAz then enters the GalNAc salvage pathway, where it is converted to GalNAz-1-phosphate by GalNAc kinase (GALK) and subsequently to UDP-GalNAz by UDP-GalNAc pyrophosphorylase (AGX1).[4]

A crucial event in this pathway is the epimerization of UDP-GalNAz to UDP-N-azidoacetylglucosamine (UDP-GlcNAz) by the enzyme UDP-galactose-4'-epimerase (GALE).[3][8] This epimerization is significant because it leads to the incorporation of the azido-sugar into not only O-GalNAc glycans but also N-linked glycans and the intracellular O-GlcNAc modification.[8][9] This lack of complete specificity is a key consideration when interpreting data from experiments using Ac4GalNAz.

dot

Caption: Metabolic pathway of Ac4GalNAz labeling.

Quantitative Data Summary

The efficiency of metabolic labeling and the extent of epimerization are critical parameters in these studies. The following tables summarize key quantitative data gathered from various studies.

Table 1: UDP-Azido Sugar Ratios and Glycosyltransferase Efficiency

| Parameter | Value | Reference(s) |

| Ratio of UDP-GlcNAz to UDP-GalNAz | Approximately 3:1 in human cells treated with Ac4GalNAz. | [3][10] |

| Efficiency of ppGalNAcTs for UDP-GalNAz | Approximately one-third the efficiency of UDP-GalNAc. | [4] |

Table 2: Identification of Glycoproteins Using Ac4GalNAz Labeling

| Cell Type/Tissue | Number of Identified Proteins | Notes | Reference(s) |

| Ovarian Cancer Cells (A2780s) | 2120 | Identified in the Ac4GalNAz treated samples. ~88% predicted to be O-glycosylated, ~74% predicted to be N-glycosylated. | [11] |

| Ovarian Cancer Cells (A2780s) | 5111 | Total proteins identified across three subcellular fractions. | [11] |

| Human Cancer Cells (Jurkat, HeLa, HCT116) | Varies by cell line | Method developed to distinguish between O-GlcNAc and O-GalNAc modifications. | [12] |

| Mouse Tissues | 2154 O-glycosites from 595 glycoproteins | In vivo mapping of the O-glycoproteome. | [13] |

Experimental Protocols

A typical workflow for the identification of glycoproteins using UDP-GalNAz involves three main stages: metabolic labeling, bioorthogonal ligation (click chemistry), and enrichment followed by mass spectrometry.

dot

Caption: General experimental workflow.

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4GalNAz

-

Cell Culture: Plate cells in appropriate culture dishes to achieve 70-80% confluency at the time of harvesting.

-

Labeling: Prepare a stock solution of Ac4GalNAz in DMSO (e.g., 10-50 mM). Add the Ac4GalNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 1 to 3 days under standard cell culture conditions.

-

Cell Harvest:

-

Adherent cells: Wash the cells twice with ice-cold PBS. Detach the cells using a cell scraper in PBS.

-

Suspension cells: Pellet the cells by centrifugation.

-

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual medium and unincorporated Ac4GalNAz. The cell pellet can be stored at -80°C for later use.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

This protocol is for labeling 1 mg of total protein.

Materials:

-

Lysis Buffer: RIPA buffer or other suitable buffer containing protease inhibitors.

-

Click Chemistry Reagents:

-

Alkyne-biotin probe (e.g., 10 mM stock in DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM stock in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM stock in water).

-

Sodium ascorbate (B8700270) (e.g., 1 M stock in water, freshly prepared).

-

Procedure:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods on ice.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

1 mg of protein lysate.

-

Adjust the volume with lysis buffer or PBS.

-

Add alkyne-biotin to a final concentration of 100-200 µM.

-

Add THPTA to a final concentration of 1 mM.

-